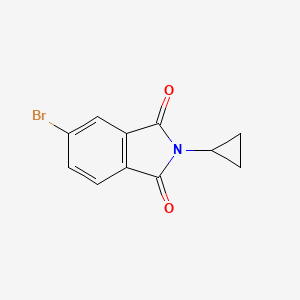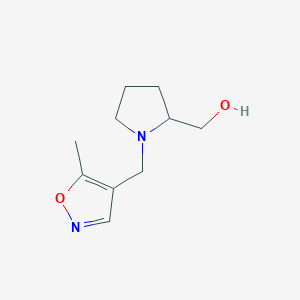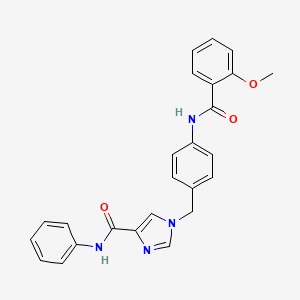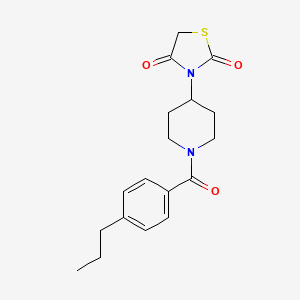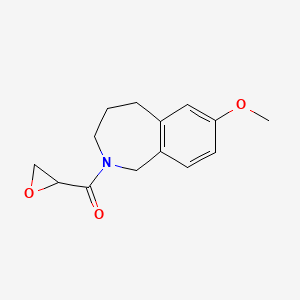
(7-Methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)-(oxiran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)-(oxiran-2-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of tetrahydrobenzazepines and has been shown to have interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (7-Methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)-(oxiran-2-yl)methanone involves its binding to dopamine receptors, particularly the D1 and D2 receptors. This binding activates a cascade of intracellular signaling pathways that ultimately lead to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that (7-Methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)-(oxiran-2-yl)methanone has a range of biochemical and physiological effects. These include increased dopamine release, enhanced locomotor activity, and improved cognitive function. It has also been shown to have potential therapeutic effects in the treatment of Parkinson's disease and other dopamine-related disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of (7-Methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)-(oxiran-2-yl)methanone is its high selectivity for dopamine receptors, which makes it a useful tool for studying the role of these receptors in the brain. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the study of (7-Methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)-(oxiran-2-yl)methanone. One area of interest is the development of more selective and potent derivatives of this compound for use in drug discovery. Another potential direction is the investigation of its effects on other neurotransmitter systems and its potential therapeutic applications in other neurological disorders. Finally, the use of this compound in combination with other drugs or therapies could also be an area of future research.
Synthesis Methods
The synthesis of (7-Methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)-(oxiran-2-yl)methanone involves the reaction of 2-amino-5-methoxytetralin with epichlorohydrin in the presence of a base. The resulting product is then treated with sodium hydroxide to form the final compound.
Scientific Research Applications
This compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. This makes it a promising candidate for the development of drugs that target these receptors.
properties
IUPAC Name |
(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-17-12-5-4-11-8-15(14(16)13-9-18-13)6-2-3-10(11)7-12/h4-5,7,13H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXZEFIIVXFCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CCC2)C(=O)C3CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)-(oxiran-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

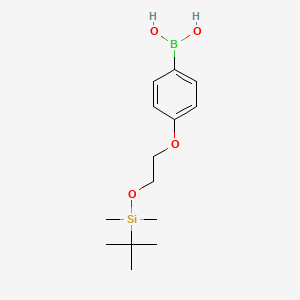
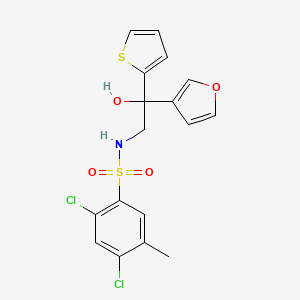
![2-[(Aminocarbamothioyl)amino]acetamide](/img/structure/B2744550.png)


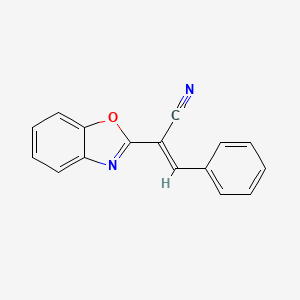
![N-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2744557.png)
